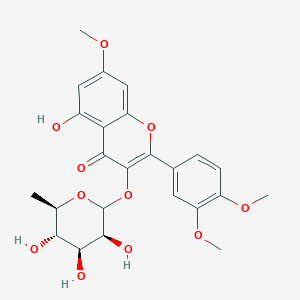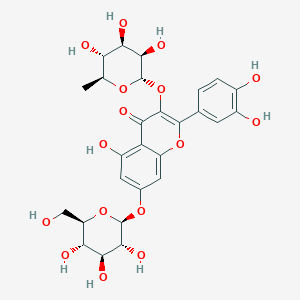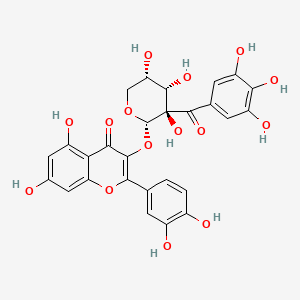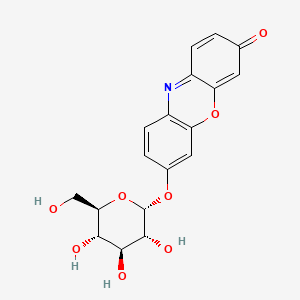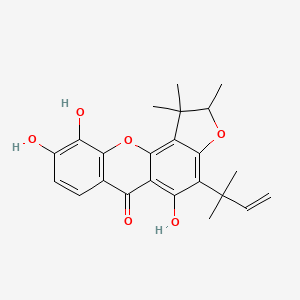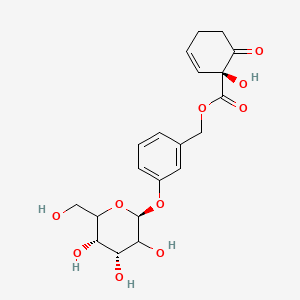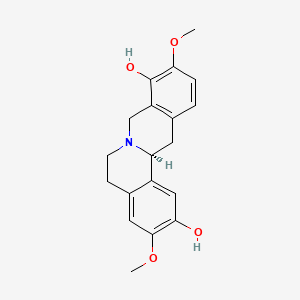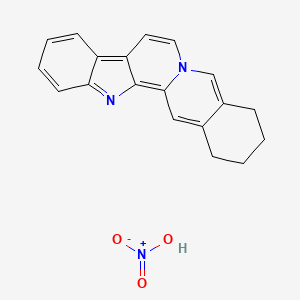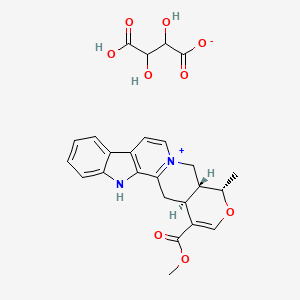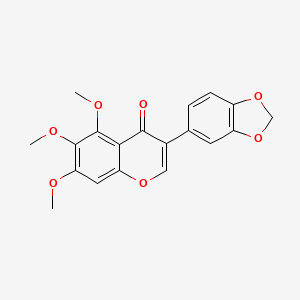
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone is a natural product found in Dipteryx odorata and Cordyla africana with data available.
Aplicaciones Científicas De Investigación
Molecular Mechanisms in Cancer Treatment Genistein, an isoflavone similar to 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, has been extensively studied for its effects on cancer. It exhibits potential beneficial effects on severe diseases, including cancer, by inducing apoptosis, cell cycle arrest, and having antiangiogenic, antimetastatic, and anti-inflammatory effects. The detailed molecular mechanisms of genistein in various cancer models have been well-documented, revealing its interactions with cellular targets and suggesting its potential for novel therapeutic strategies (Tuli et al., 2019).
Cardiovascular Health and Antihypertensive Properties Genistein has also been identified for its cardiovascular health benefits. It exhibits vasodilating, anti-thrombotic, and anti-atherosclerotic properties. The substance is a phyto-oestrogen with estrogenic activity as both an agonist and antagonist. These properties suggest genistein's potential as an anti-hypertensive agent in various experimental models. However, more clinical trials are required to confirm its efficacy (Sureda et al., 2017).
Anti-Inflammatory and Immunomodulatory Effects Research indicates that genistein and similar flavonoids have strong anti-inflammatory activity in vitro and in vivo. Luteolin, a flavonoid similar to 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, has been used in traditional medicine to treat inflammation-related symptoms. The anti-inflammatory activity of luteolin is linked to its regulation of transcription factors such as STAT3, NF-κB, and AP-1 (Aziz et al., 2018).
Antioxidant and Hepatoprotective Properties Flavonoids like genistein are known for their antioxidant properties. They provide protection against free radicals, which are implicated in over a hundred degenerative disorders in humans. These compounds, including 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone, are considered promising candidates for new drug development due to their significant antioxidant potential. However, further research on the mechanisms of action and clinical validation is needed (Lawal et al., 2016).
Metabolic Fate and Bioavailability Understanding the metabolic fate of flavonoids is crucial for evaluating their bioavailability and potential health benefits. A study on the metabolic fate of flavan-3-ols highlighted the importance of the gut microbiota in producing significant in vivo metabolites, which have implications for the absorption and efficacy of compounds like 5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone (Wiese et al., 2015).
Propiedades
Número CAS |
51986-39-1 |
|---|---|
Nombre del producto |
5,6,7-Trimethoxy-3',4'-methylenedioxyisoflavone |
Fórmula molecular |
C19H16O7 |
Peso molecular |
356.33 |
Sinónimos |
3-(1,3-Benzodioxol-5-yl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one; Diptodoratidin; Odorantin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



